

Application Notes and Protocols for Atto 390 NHS Ester Protein Labeling

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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

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This document provides a detailed protocol for the covalent labeling of proteins with **Atto 390 NHS ester**. Atto 390 is a fluorescent dye with a coumarin-based structure, characterized by high fluorescence quantum yield, a large Stokes shift, and good photostability, making it suitable for various life science applications, including fluorescence microscopy, flow cytometry, and high-sensitivity detection assays.^{[1][2][3]} The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups (-NH₂) on proteins, such as the side chain of lysine residues or the N-terminus, to form a stable amide bond.^{[4][5]}

Principle of the Reaction

The labeling reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester of Atto 390. This reaction is highly pH-dependent, with optimal labeling efficiency typically achieved in the pH range of 8.0 to 9.0. At this pH, a sufficient concentration of unprotonated primary amines is available for reaction. However, at higher pH values, the rate of hydrolysis of the NHS ester increases, which competes with the desired labeling reaction. Therefore, maintaining a pH of around 8.3 is a common compromise to ensure efficient labeling while minimizing dye hydrolysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the **Atto 390 NHS ester** protein labeling reaction. It is important to note that optimal conditions may vary depending on

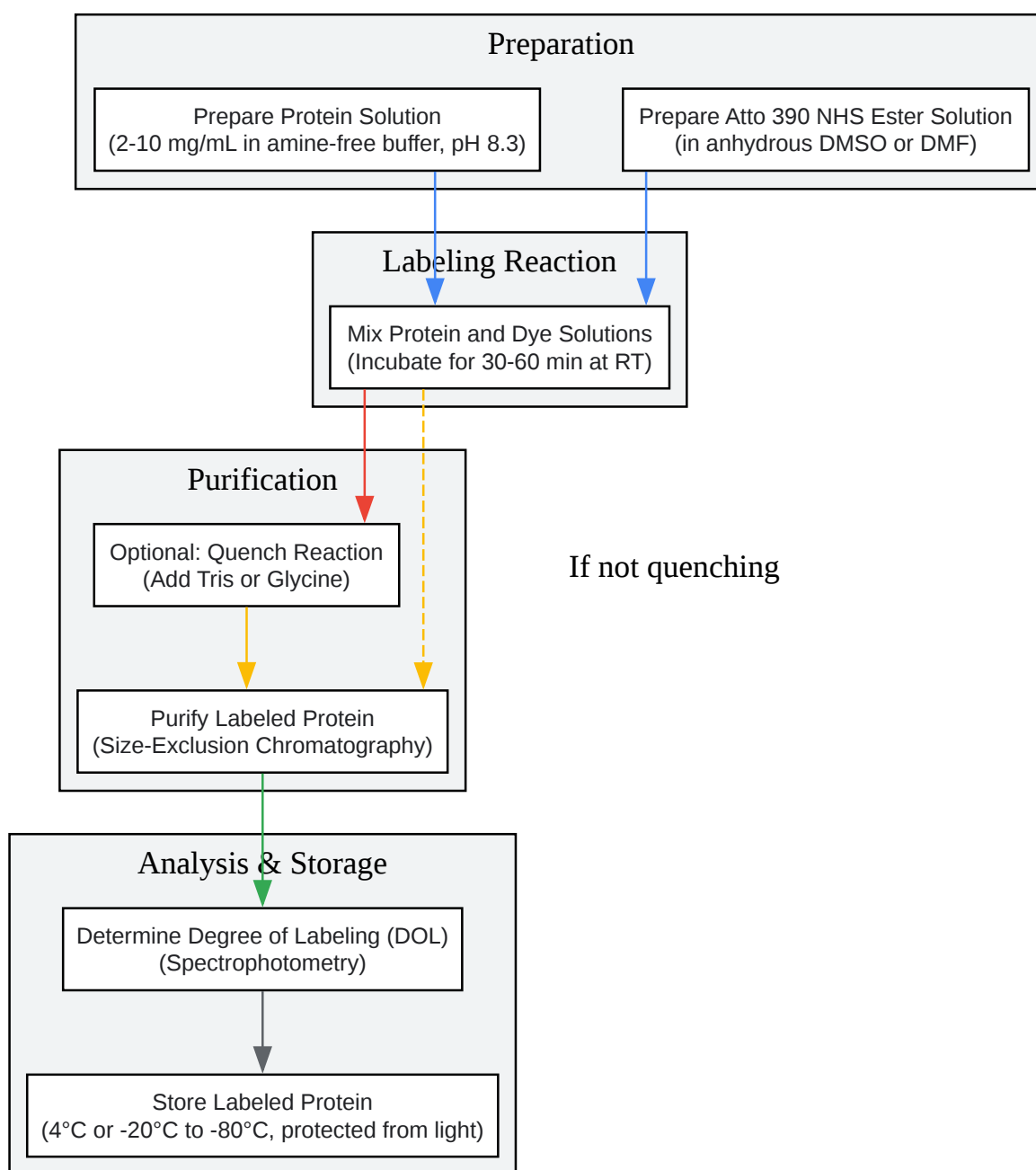
the specific protein being labeled.

Parameter	Recommended Range	Notes
Protein Concentration	2 - 10 mg/mL	Concentrations below 2 mg/mL can decrease labeling efficiency.
Molar Excess of Atto 390 NHS Ester to Protein	2:1 to 15:1	A 2:1 molar excess is a good starting point for many proteins. For antibodies, a higher molar excess of 4:1 to 15:1 is often recommended. The optimal ratio should be determined empirically.
Reaction Buffer	0.1 M Sodium Bicarbonate, pH 8.3	Other suitable buffers include 0.1 M phosphate buffer or 0.1 M Tris buffer (use with caution as Tris contains a primary amine). The buffer must be free of primary amine-containing substances like Tris, glycine, or ammonium salts.
Atto 390 NHS Ester Solvent	Anhydrous, amine-free DMSO or DMF	The dye stock solution should be prepared immediately before use to minimize hydrolysis.
Reaction Temperature	Room Temperature	The reaction is typically carried out at room temperature.
Incubation Time	30 - 60 minutes	Incubation times can be extended up to several hours or overnight, although this may increase the risk of hydrolysis.
Quenching Reagent	50 - 100 mM Tris, Glycine, or Hydroxylamine	Quenching is an optional step to stop the reaction by consuming unreacted NHS esters.

Storage of Labeled Protein

4°C for short-term, -20°C to
-80°C for long-termStore protected from light.
Aliquoting is recommended to
avoid freeze-thaw cycles.

Experimental Workflow Diagram



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Caption: Workflow for **Atto 390 NHS ester** protein labeling.

Detailed Experimental Protocol

This protocol provides a general procedure for labeling a protein with **Atto 390 NHS ester**. Optimization may be required for specific proteins and applications.

1. Preparation of Reagents

- Protein Solution:
 - Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3.
 - Ensure the protein concentration is between 2 and 10 mg/mL for optimal labeling.
 - If the protein solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA, gelatin), purify the protein by dialysis or buffer exchange into the labeling buffer before proceeding.
- **Atto 390 NHS Ester** Stock Solution:
 - Allow the vial of **Atto 390 NHS ester** to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of the dye by dissolving it in anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.
 - This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.

2. Labeling Reaction

- Calculate the required volume of the **Atto 390 NHS ester** stock solution to achieve the desired molar excess. A starting point of a 2-fold to 15-fold molar excess of dye to protein is recommended.

- Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
- Incubate the reaction mixture for 30 to 60 minutes at room temperature, protected from light.

3. Optional: Quenching the Reaction

- To stop the labeling reaction, a quenching reagent can be added to react with any excess **Atto 390 NHS ester**.
- Add a quenching buffer such as Tris or glycine to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature.

4. Purification of the Labeled Protein

- It is crucial to remove unreacted dye and any reaction byproducts from the labeled protein.
- The most common method for purification is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).
- Equilibrate the column with a suitable storage buffer (e.g., PBS).
- Apply the reaction mixture to the column.
- The labeled protein will elute first, followed by the smaller, unbound dye molecules. Collect the fractions containing the labeled protein.

5. Characterization and Storage

- Determine the Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Atto 390 (~390 nm). The following formula can be used:

$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{max}} \times \text{CF}_{280})) \times \epsilon_{\text{dye}}]$$

Where:

- A_{max} is the absorbance at the maximum wavelength of Atto 390.
- A_{280} is the absorbance at 280 nm.
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
- ϵ_{dye} is the molar extinction coefficient of Atto 390 at its absorbance maximum (24,000 $\text{M}^{-1}\text{cm}^{-1}$).
- CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.09 for Atto 390).
- Storage:
 - Store the purified labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.
 - Protect the conjugate from light.
 - For long-term storage, it is advisable to divide the conjugate into aliquots to avoid repeated freeze-thaw cycles. A stabilizer such as BSA can be added for longer shelf life, though this should be done after confirming the purity of the labeled protein.

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- To cite this document: BenchChem. [Application Notes and Protocols for Atto 390 NHS Ester Protein Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12055625#atto-390-nhs-ester-protein-labeling-protocol]

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